Veraguensin
Overview
Description
Veraguensin is a tetrahydrofuran lignan that has garnered attention due to its diverse biological activities. It is a natural product that can be synthesized from various precursors such as nitroalkenes and allylic alcohols. The biological activities of Veraguensin and its derivatives have been explored in several studies, particularly focusing on their potential antileishmanial and antitrypanosomal properties .
Synthesis Analysis
The synthesis of Veraguensin has been achieved through different methods. One approach involves a tandem anionic-radical process or reductive radical cyclizations of beta-nitro ethers, which allows for the production of Veraguensin in a few steps . Another method includes the oxidative coupling of halogen-containing ferulic acid derivatives, which has been used to synthesize (±)-Veraguensin . A more asymmetric route to the total synthesis of (+)-Veraguensin involves a diastereoselective aldol-type condensation and a novel isomerization of the syn vicinal substituents on the furan ring . Additionally, a nickel carbene-mediated homologative γ-butyrolactonization has been applied to produce (+)-Veraguensin .
Molecular Structure Analysis
Veraguensin's molecular structure is characterized by the presence of a tetrahydrofuran ring, which is a common feature in lignans. The synthesis routes often involve key steps that ensure the correct stereochemistry and functional group placement necessary for biological activity. For instance, the asymmetric synthesis route emphasizes the importance of diastereoselective reactions to achieve the desired chiral center .
Chemical Reactions Analysis
The chemical reactivity of Veraguensin has been explored in the context of creating derivatives with potential biological activities. Triazole compounds derived from Veraguensin have been synthesized using Click Chemistry, which involves 1,3-dipolar cycloaddition reactions . Isoxazolic analogues of Veraguensin have also been synthesized, with the isoxazolic ring serving as a bioisostere for the tetrahydrofuran ring found in the natural compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of Veraguensin and its derivatives, such as lipophilicity, have been studied in relation to their biological activities. The index of molecular hydrophobicity (ClogP) of the triazole derivatives ranged from 2.8 to 3.4, indicating a balance between lipophilicity and hydrosolubility that may facilitate transport across biological membranes . The structure-activity relationship (SAR) studies have shown that certain substituents, like the methylenedioxy group, are crucial for the antileishmanial activity of the compounds .
Case Studies and Biological Activities
Veraguensin has been investigated for its antileishmanial activity, with some derivatives showing potent activity against intracellular amastigotes of Leishmania species. The most active compounds induced nitric oxide production by host macrophage cells, suggesting a possible mechanism for the intracellular killing of parasites . Additionally, Veraguensin and its analogues have shown inhibitory effects on osteoclast differentiation and function, which could have implications for the treatment of bone-destructive diseases such as osteoporosis . The antitrypanosomal activities of isoxazole analogues based on Veraguensin have also been evaluated, with some compounds exhibiting significant activity against Leishmania species .
Scientific Research Applications
Osteoclast Differentiation and Function
Veraguensin, a lignan compound derived from Magnolia sp., shows potential in inhibiting osteoclast formation, which is vital in bone-destructive diseases like osteoporosis. Asai et al. (2012) found that veraguensin dose-dependently inhibited osteoclast formation in bone marrow and osteoblastic cell cultures. It also reduced receptor activator of nuclear factor κB ligand (RANKL)-induced osteoclast differentiation in RAW264.7 cells and bone marrow macrophages. This suggests its possible application in treating bone-related diseases (Asai et al., 2012).
Synthesis and Chemical Study
The synthesis of veraguensin has been a topic of research, indicating its chemical significance. Matcha and Ghosh (2010) described a total synthesis of the furano lignan (+)-veraguensin. This synthesis involved key steps like diastereoselective aldol-type condensation, showcasing the intricate process of synthesizing this compound (Matcha & Ghosh, 2010).
Potential as Trypanosoma cruzi Trypanothione Reductase Inhibitor
Veraguensin has been investigated for its activity against Trypanosoma cruzi, the parasite causing Chagas disease. De Oliveira et al. (2006) evaluated several compounds, including veraguensin, for their potential as trypanothione reductase inhibitors and found that some compounds, though not veraguensin, showed significant activity against the parasite's forms (De Oliveira et al., 2006).
Content Determination in Traditional Medicine
Research has been conducted to establish assay methods for veraguensin content in traditional medicine preparations. Bin (2008) focused on determining the content of veraguensin from the effective fraction of A.tatarinowii Schott, a traditional medicine, indicating its importance in this field (Bin, 2008).
Antileishmanial and Antitrypanosomal Activities
Veraguensin and its derivatives have been studied for their antileishmanial and antitrypanosomal activities. Cassamale et al. (2016) synthesized several compounds derived from veraguensin and tested them against Leishmania amazonensis and Trypanosoma cruzi. Some derivatives showed significant activity, highlighting veraguensin's potential in treating diseases caused by these parasites (Cassamale et al., 2016).
Safety And Hazards
When handling Veraguensin, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
(2R,3S,4S,5S)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14-,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJAVUZBHSLLJL-GKHNXXNSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332044 | |
Record name | (+)-Veraguensin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Veraguensin | |
CAS RN |
19950-55-1 | |
Record name | Veraguensin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19950-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Veraguensin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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